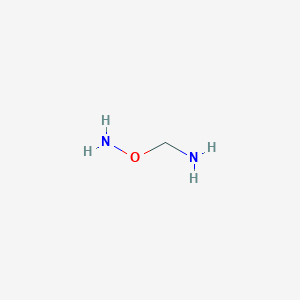
1-(Aminooxy)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminooxy)methanamine is an organic compound characterized by the presence of an aminooxy functional group attached to a methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Aminooxy)methanamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine derivatives with methanamine. For example, the O-alkylation of hydroxylamine can yield methoxyamine, which can then be further modified to produce this compound . Another method involves the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (solid-phase peptide synthesis) techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aniline or phenylenediamine derivatives can accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminooxy)methanamine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophilic carbonyl compounds to form oxime bonds
Common Reagents and Conditions:
Reduction: Reductive amination using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aminooxy group.
Substitution: Aniline or p-phenylenediamine derivatives are often used as catalysts in oxime ligation reactions.
Major Products:
Oxime Derivatives: Formed through the reaction of the aminooxy group with aldehydes or ketones.
Primary Amines: Resulting from the reduction of the aminooxy group.
Applications De Recherche Scientifique
1-(Aminooxy)methanamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates, including polymer-proteins, peptide dendrimers, and glycoconjugates.
Biology: Employed in the study of DNA interactions and the stabilization of nucleic acid structures.
Medicine: Investigated for its potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of novel materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Aminooxy)methanamine involves its reactivity with carbonyl compounds. . This reaction is chemoselective and can be performed under mild conditions, making it suitable for various applications in synthesis and analysis.
Comparaison Avec Des Composés Similaires
2-(Aminooxy)ethanamine: Another aminooxy compound with a similar structure but different reactivity and applications.
Methoxyamine: A related compound used in similar synthetic applications.
Uniqueness: 1-(Aminooxy)methanamine is unique due to its specific reactivity with carbonyl compounds, making it a valuable tool in bioconjugation and synthetic chemistry. Its ability to form stable oxime bonds under mild conditions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
492462-78-9 |
|---|---|
Formule moléculaire |
CH6N2O |
Poids moléculaire |
62.072 g/mol |
Nom IUPAC |
O-(aminomethyl)hydroxylamine |
InChI |
InChI=1S/CH6N2O/c2-1-4-3/h1-3H2 |
Clé InChI |
ZAXUHDYJARDFQS-UHFFFAOYSA-N |
SMILES canonique |
C(N)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















